Iron(2+);chloride;tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

ClFeH8O4+ |

|---|---|

Molecular Weight |

163.36 g/mol |

IUPAC Name |

iron(2+);chloride;tetrahydrate |

InChI |

InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |

InChI Key |

WTPDOLWWPWJHPI-UHFFFAOYSA-M |

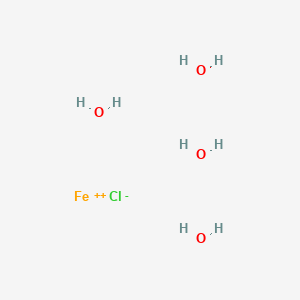

Canonical SMILES |

O.O.O.O.[Cl-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ferrous Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) is a hydrated inorganic salt of iron(II) and chlorine. It is a significant compound in various fields of research and industry, including chemical synthesis, wastewater treatment, and pharmaceutical development. In the pharmaceutical sector, it serves as a precursor in the formulation of iron supplements, leveraging its high bioavailability to address iron deficiency, a widespread global health issue.[1][2] Its role as a reducing agent and a source of ferrous ions makes it a versatile reagent in both laboratory and industrial settings.[2][3][4][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of key processes.

Physical Properties

Ferrous chloride tetrahydrate is a pale green or greenish-yellow crystalline solid.[3][4][7] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, and is highly soluble in water, forming pale green solutions.[3][8] The compound is also soluble in alcohols and acetone, but insoluble in ether.[9][10]

Quantitative Physical Data

The key physical properties of ferrous chloride tetrahydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | FeCl₂·4H₂O | - | - |

| Molar Mass | 198.81 | g/mol | - |

| Appearance | Pale green to greenish-yellow crystalline solid | - | Standard |

| Density | 1.93 | g/cm³ | 20 °C |

| Melting Point | 105 - 110 | °C | Decomposes |

| Solubility in Water | 64.4 | g/100 mL | 10 °C |

| 68.5 | g/100 mL | 20 °C | |

| 105.7 | g/100 mL | 100 °C | |

| Solubility in Other Solvents | Soluble in THF, Acetone, and Alcohol | - | 20 °C |

| Crystal Structure | Monoclinic | - | - |

| Magnetic Susceptibility (χ) | +14750 x 10⁻⁶ | cm³/mol | - |

| pH | ~2.5 | - | 100 g/L solution at 20°C |

Sources:[4][7][8][9][11][12][13][14]

Chemical Properties

Ferrous chloride tetrahydrate exhibits the characteristic chemistry of a hydrated iron(II) salt. It is readily oxidized to ferric (iron(III)) compounds in the presence of air and moisture.[7][9] This sensitivity to oxidation is a critical consideration for its storage and handling. It serves as a reducing agent in various chemical reactions and is a common precursor for the synthesis of other iron compounds, including magnetic iron oxides.[4][5][6] In solution, it acts as a source of the ferrous ion (Fe²⁺), which can form coordination complexes with various ligands.[15]

Key Chemical Reactions

-

Oxidation: In the presence of oxygen, ferrous chloride is oxidized to ferric chloride.

-

4 FeCl₂ + O₂ + 4 HCl → 4 FeCl₃ + 2 H₂O

-

-

Dehydration: Upon heating, the tetrahydrate loses its water of crystallization. At approximately 105-110°C, it begins to decompose, losing water molecules.[11][16] Further heating in a vacuum can yield the dihydrate and eventually the anhydrous form.[9] However, heating in the presence of air can lead to the formation of ferric oxides and oxychlorides.[17]

-

Complex Formation: The Fe²⁺ ion in solution can react with ligands such as pyridine (B92270) or tetraethylammonium (B1195904) chloride to form coordination complexes.[15]

-

FeCl₂ + 4 C₅H₅N → [Fe(C₅H₅N)₄Cl₂]

-

FeCl₂ + 2 [(C₂H₅)₄N]Cl → [(C₂H₅)₄N]₂[FeCl₄][15]

-

-

Redox Reactions: Ferrous chloride is used as a reducing agent in organic synthesis and wastewater treatment, for example, in the reduction of chromates.[4][12]

Experimental Protocols

The following sections detail the methodologies for determining some of the key physical and chemical properties of ferrous chloride tetrahydrate.

Synthesis of Ferrous Chloride Tetrahydrate

This protocol describes a common laboratory synthesis method starting from ferric chloride.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

-

Fine steel wool (iron metal)

-

500mL round-bottom flask, hot plate with magnetic stirrer, filtration apparatus.

Procedure:

-

Dissolve a stoichiometric amount of ferric chloride hexahydrate in distilled water in the round-bottom flask.

-

Acidify the solution with a few milliliters of concentrated HCl to prevent the formation of iron hydroxides.

-

Add an excess of fine steel wool to the flask to ensure complete reduction of Fe³⁺ to Fe²⁺.

-

Gently heat the solution with stirring. The reaction is complete when the solution turns from a brownish-yellow to a clear green.

-

Filter the hot solution to remove excess iron and any carbon impurities from the steel wool.

-

Concentrate the filtrate by heating until crystals begin to form.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal yield.

-

Collect the pale green crystals of ferrous chloride tetrahydrate by vacuum filtration.

-

Wash the crystals with a small amount of cold, deionized water and then dry them. Due to its sensitivity to air, rapid drying and storage in a desiccator or under an inert atmosphere is recommended.

Determination of Melting Point

The melting point of a hydrate (B1144303) often corresponds to its decomposition temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the ferrous chloride tetrahydrate sample is finely powdered and dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[18]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point (approx. 105°C).

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[18]

-

Record the temperature at which the first signs of melting (decomposition and release of water) are observed and the temperature at which the solid is completely converted to a liquid. This range is the melting point.

Determination of Density (Water Displacement Method)

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

Distilled water

Procedure:

-

Weigh a sample of ferrous chloride tetrahydrate crystals using an analytical balance. Record this mass (m).

-

Partially fill a graduated cylinder with a known volume of water (V₁).

-

Carefully add the weighed crystals to the graduated cylinder, ensuring no water splashes out.

-

Record the new volume of the water in the cylinder (V₂).

-

The volume of the crystals is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density (ρ) using the formula: ρ = m / V.

Determination of Water Solubility

Apparatus:

-

Beakers

-

Stirring hot plate

-

Thermometer

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Prepare saturated solutions of ferrous chloride tetrahydrate at different, constant temperatures (e.g., 10°C, 20°C, 100°C) by adding an excess of the salt to a known volume of distilled water and stirring until equilibrium is reached.

-

Once saturated, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, saturated solution.

-

Weigh the withdrawn solution.

-

Evaporate the water from the solution by gentle heating.

-

Weigh the remaining anhydrous salt.

-

Calculate the mass of salt per 100 mL of water to determine the solubility at that temperature. Repeat for each temperature.

Source:[4]

Analysis of Iron(II) Content by Redox Titration

This protocol determines the purity of the ferrous chloride sample by titrating with a standardized potassium permanganate (B83412) solution.

Reagents:

-

Standardized potassium permanganate (KMnO₄) solution (~0.02 M)

-

Dilute sulfuric acid (H₂SO₄)

-

Zimmermann-Reinhardt reagent (optional, to prevent oxidation of chloride ions)

Procedure:

-

Accurately weigh a sample of ferrous chloride tetrahydrate and dissolve it in a known volume of deionized water.

-

Acidify the solution with an excess of dilute sulfuric acid. This provides the H⁺ ions necessary for the reaction.

-

Titrate the ferrous chloride solution with the standardized potassium permanganate solution. The permanganate solution is added from a burette.

-

The endpoint is reached when the first persistent pink color appears in the solution, indicating that all the Fe²⁺ has been oxidized to Fe³⁺. The permanganate ion itself acts as the indicator.[20]

-

Record the volume of KMnO₄ solution used.

-

Calculate the percentage of Fe²⁺ in the original sample using the stoichiometry of the redox reaction:

-

MnO₄⁻ + 8H⁺ + 5Fe²⁺ → Mn²⁺ + 4H₂O + 5Fe³⁺

-

Applications in Research and Drug Development

The properties of ferrous chloride tetrahydrate make it a valuable compound in several high-tech applications:

-

Pharmaceutical Synthesis: It is a key starting material for iron supplements due to the high bioavailability of the ferrous ion.[1][2]

-

MRI Contrast Agents: Its paramagnetic properties are utilized in the research and development of superparamagnetic iron-based MRI contrast agents.[3]

-

Drug Delivery: It is used to synthesize magnetic nanoparticles which have applications in targeted drug delivery and hyperthermia treatment of tumors.

-

Wastewater Treatment: In industrial settings, it serves as a coagulation and flocculation agent to remove contaminants like chromates and sulfides from wastewater.[1][4][12]

-

Organic Synthesis: It acts as a reducing agent and catalyst in various organic reactions.[3][4][5]

Safety and Handling

Ferrous chloride tetrahydrate is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[3][11][23] It is corrosive to mucous membranes and the upper respiratory tract.[16][24]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][25]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container to protect it from moisture and air, as it is hygroscopic and susceptible to oxidation.[3][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, potassium, and sodium.[16][19][24]

Conclusion

Ferrous chloride tetrahydrate is a compound with a rich set of physical and chemical properties that make it indispensable in various scientific and industrial domains. For researchers and professionals in drug development, a thorough understanding of its characteristics, from its solubility and crystalline structure to its reactivity and handling requirements, is crucial for its effective and safe application. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis and quality control of this versatile iron salt.

References

- 1. Beyond Labz 2.0 Assessment [worksheets.beyondlabz.com]

- 2. skb.skku.edu [skb.skku.edu]

- 3. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 4. fountainheadpress.com [fountainheadpress.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. wjec.co.uk [wjec.co.uk]

- 8. aonomus.wordpress.com [aonomus.wordpress.com]

- 9. CN104003450A - Method for preparing ferrous chloride - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mt.com [mt.com]

- 12. How to Make Anhydrous Ferrous Chloride : 4 Steps - Instructables [instructables.com]

- 13. m.youtube.com [m.youtube.com]

- 14. niser.ac.in [niser.ac.in]

- 15. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 20. savemyexams.com [savemyexams.com]

- 21. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 22. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 23. sthcphy.wordpress.com [sthcphy.wordpress.com]

- 24. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 25. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of iron(II) chloride tetrahydrate (FeCl₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. The document details its crystallographic parameters, the experimental protocols for its synthesis and structural analysis, and presents the data in a clear, structured format for ease of comparison and use in research and development.

Crystal Structure and Properties

Iron(II) chloride tetrahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1][2][3] The crystal structure is composed of discrete, distorted octahedral complexes of [Fe(H₂O)₄Cl₂]. In these octahedra, the central iron(II) ion is coordinated to four water molecules and two chloride ions. These individual complexes are interconnected through a network of O-H···Cl hydrogen bonds, which provides stability to the crystal lattice.[1]

The pale green crystals of FeCl₂·4H₂O are paramagnetic and highly soluble in water, forming pale green solutions.[4] The material is also known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[5]

Crystallographic Data

The crystallographic data for iron(II) chloride tetrahydrate has been determined and refined through single-crystal and powder X-ray diffraction studies. The lattice parameters from various studies show good agreement.

| Parameter | Value (Penfold & Grigor, 1959)[1] | Value (Verbist et al., 1972)[6] | Value (Alcaraz et al., 2021)[3] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 5.91 ± 0.03 | 5.885(3) | 5.885 (assumed from ICSD) |

| b (Å) | 7.17 ± 0.03 | 7.180(6) | 7.180 (assumed from ICSD) |

| c (Å) | 8.44 ± 0.04 | 8.514(4) | 8.514 (assumed from ICSD) |

| β (°) | 112° 10' ± 20' | 111.09(2) | 111.09 (assumed from ICSD) |

| Volume (ų) | 333.1 | 335.66 | 335.66 |

| Z (formula units) | 2 | 2 | 2 |

| Density (calc, g/cm³) | 1.976 | - | - |

| Density (obs, g/cm³) | 1.93 | - | - |

Atomic Coordinates and Bond Distances

The asymmetric unit of the crystal structure contains one iron atom, one chlorine atom, and two oxygen atoms from the water molecules, with the full [Fe(H₂O)₄Cl₂] complex being generated by symmetry operations. The iron atom is located at a center of symmetry.

Selected Interatomic Distances from Penfold & Grigor (1959)[1]:

| Bond | Distance (Å) |

| Fe-Cl | 2.38 |

| Fe-O(1) | 2.09 |

| Fe-O(2) | 2.59 |

Experimental Protocols

Synthesis of Iron(II) Chloride Tetrahydrate Crystals

Single crystals of iron(II) chloride tetrahydrate suitable for X-ray diffraction can be prepared by various methods, including the reaction of iron with hydrochloric acid and crystallization from industrial waste streams.

Method 1: Laboratory Synthesis from Iron and Hydrochloric Acid

This method involves the direct reaction of iron metal with hydrochloric acid.

Materials:

-

Iron powder or filings

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a fume hood, carefully add an excess of iron powder to a beaker containing a solution of hydrochloric acid in water. The concentration of the acid can be adjusted, but a moderately concentrated solution is typically effective.

-

The reaction will produce hydrogen gas, so ensure adequate ventilation: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g).

-

Allow the reaction to proceed until the evolution of gas ceases. The solution will turn a pale green color, indicative of the [Fe(H₂O)₆]²⁺ complex in solution.

-

Filter the resulting solution to remove any unreacted iron and other solid impurities.

-

Transfer the filtrate to a clean crystallizing dish.

-

Allow the solvent to evaporate slowly at room temperature. Covering the dish with a perforated film will slow down the evaporation rate and promote the growth of larger, higher-quality single crystals.

-

Pale green, monoclinic crystals of FeCl₂·4H₂O will form.

-

Collect the crystals by filtration and wash them sparingly with a small amount of cold distilled water, followed by a volatile solvent like ethanol (B145695) to aid in drying.

-

Dry the crystals in a desiccator or under a gentle stream of inert gas to prevent oxidation of Fe(II) to Fe(III).

Method 2: Crystallization from Pickling Waste Liquors

This method utilizes industrial waste streams from steel processing, which are rich in ferrous chloride.[3]

Procedure:

-

Obtain pickling waste liquor, which typically contains a high concentration of ferrous chloride and some residual hydrochloric acid.

-

The liquor is concentrated, often in a pilot evaporation-crystallization plant, by heating to around 130 °C under vacuum.[7]

-

The concentrated solution is then cooled to induce crystallization of FeCl₂·4H₂O.

-

The crystallized mass is filtered to separate the crystals from the residual liquor.[7]

-

The obtained crystals are washed to remove any remaining acid from their surface.[7]

-

Finally, the crystals are dried, for instance, under vacuum at a moderate temperature (e.g., 60 °C) for several hours.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. m.youtube.com [m.youtube.com]

- 6. [PDF] The crystal structure of iron(II) chloride tetrahydrate | Semantic Scholar [semanticscholar.org]

- 7. digital.csic.es [digital.csic.es]

An In-depth Technical Guide on the Solubility of Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in water and various organic solvents. This document is intended to be a valuable resource for laboratory professionals, offering quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction

Iron(II) chloride tetrahydrate is a greenish crystalline solid that is a common laboratory reagent.[1] Its solubility is a critical physical property that dictates its use in various applications, including as a precursor in chemical synthesis, in wastewater treatment, and in pharmaceutical preparations.[2] Understanding the solubility of FeCl₂·4H₂O in different solvent systems is essential for designing and optimizing chemical reactions, purification processes, and formulation development.

Quantitative Solubility Data

The solubility of iron(II) chloride tetrahydrate varies significantly with the solvent and temperature. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of FeCl₂·4H₂O in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 10 | 160[3][4] |

| 20 | 154[5] |

| 25 | ~65 (as g/100 mL) |

| 100 | 316[5] |

Table 2: Solubility of FeCl₂·4H₂O in Organic Solvents

| Solvent | Solubility | Temperature (°C) |

| Methanol | Soluble[1] | Not Specified |

| Ethanol | 100 g/100 mL[6] | Not Specified |

| Acetone | Soluble[7] | 20 |

| Benzene | Slightly Soluble[7] | Not Specified |

| Ether | Insoluble[7] | Not Specified |

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of iron(II) chloride tetrahydrate in a given solvent. This protocol is a composite of established methods for determining the solubility of inorganic salts.

3.1. Materials and Equipment

-

Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O), analytical grade

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Thermostatic water bath or heating mantle with a magnetic stirrer

-

Calibrated thermometer or temperature probe

-

Analytical balance (± 0.001 g)

-

Volumetric flasks and pipettes

-

Glass vials or flasks with airtight seals

-

Syringe filters (0.45 µm pore size)

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of FeCl₂·4H₂O to a known volume of the solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The equilibration time can vary depending on the solvent and temperature; a minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration has stabilized.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled pipette to match the equilibration temperature, preventing precipitation or further dissolution.

-

Immediately filter the collected sample through a syringe filter of 0.45 µm pore size to remove any undissolved microcrystals. This step should also be performed at the equilibration temperature if possible.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear, filtered saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature that is sufficient to remove the solvent but below the decomposition temperature of FeCl₂·4H₂O (decomposition begins around 105-110°C).

-

Once the solvent is completely evaporated, transfer the evaporating dish containing the solid residue to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporating dish with the dry residue. The difference in weight gives the mass of the dissolved FeCl₂·4H₂O.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

-

The mass of the solvent is determined from the volume of the saturated solution taken and the density of the solvent at that temperature.

-

3.3. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle FeCl₂·4H₂O in a well-ventilated area as it can be irritating.

-

Be aware of the flammability and toxicity of the organic solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of FeCl₂·4H₂O.

References

- 1. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]

- 2. Iron(II) chloride tetrahydrate, 98% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. neutronco.com [neutronco.com]

- 4. select.schoolspecialty.com [select.schoolspecialty.com]

- 5. iron(II) chloride tetrahydrate [chemister.ru]

- 6. Iron(II)_chloride [chemeurope.com]

- 7. Ferrous Chloride | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molar Mass and Molecular Weight of Iron(II) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molar mass and molecular weight of iron(II) chloride tetrahydrate (FeCl₂·4H₂O), a compound of significant interest in various chemical and pharmaceutical applications. This document delineates the precise terminology, calculation methodology, and constituent atomic weights, ensuring accuracy for experimental design and data analysis.

Defining the Terminology: Molar Mass, Molecular Weight, and Formula Weight

For a precise scientific context, it is crucial to differentiate between several related terms.

-

Molecular Weight : This term refers to the mass of a single molecule, typically expressed in atomic mass units (amu) or daltons (Da). It is most accurately applied to covalently bonded molecules.

-

Molar Mass : Defined as the mass of one mole of a substance (approximately 6.022 x 10²³ particles), molar mass is expressed in grams per mole ( g/mol ). For any given compound, the numerical value of the molar mass in g/mol is identical to its average molecular or formula mass in amu.

-

Formula Weight (or Formula Mass) : This is the most appropriate term for ionic compounds like iron(II) chloride, which exist as a crystal lattice of ions rather than discrete molecules.[1] It represents the sum of the atomic weights of the atoms in a compound's empirical formula.[2][3]

Given that iron(II) chloride tetrahydrate is an ionic salt, formula weight is the most precise descriptor for the mass of its empirical unit. However, molar mass is the practical and widely accepted term when dealing with macroscopic quantities in laboratory settings and is numerically equivalent.[4][5]

Calculation of Molar Mass

The molar mass of iron(II) chloride tetrahydrate is calculated by summing the standard atomic weights of all constituent atoms in its chemical formula, FeCl₂·4H₂O. The calculation is broken down into the anhydrous salt component and the water of hydration.

Constituent Atomic Weights

The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Iron | Fe | 55.845 |

| Chlorine | Cl | 35.45 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999 |

Note: Abridged atomic weights are used for Chlorine and Hydrogen for this calculation.

Molar Mass Calculation Breakdown

The total molar mass is the sum of the mass of the anhydrous iron(II) chloride (FeCl₂) and the four molecules of water (4H₂O).

| Component | Formula | Calculation | Subtotal ( g/mol ) |

| Iron(II) Chloride (anhydrous) | FeCl₂ | 1 × 55.845 (Fe) + 2 × 35.45 (Cl) | 126.745 |

| Water of Hydration | 4H₂O | 4 × [(2 × 1.008 (H)) + (1 × 15.999 (O))] | 72.060 |

| Total Molar Mass | FeCl₂·4H₂O | 126.745 + 72.060 | 198.805 |

The calculated molar mass of iron(II) chloride tetrahydrate is 198.81 g/mol .[6][7]

Visualization of Compound Composition

To illustrate the contribution of each component to the total molar mass of the hydrated salt, the following diagram provides a clear visual breakdown.

Caption: Molar mass contribution of components in FeCl₂·4H₂O.

References

**An In-depth Technical Guide to the Paramagnetic Properties of Ferrous Chloride (FeCl₂) **

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental paramagnetic properties of ferrous chloride (FeCl₂). It delves into the electronic origins of its magnetism, summarizes key quantitative data, and outlines the experimental protocols used for its characterization.

Core Principles of Paramagnetism in Ferrous Chloride

Ferrous chloride, also known as iron(II) chloride, is a paramagnetic solid with a high melting point.[1] Its paramagnetic nature is a direct consequence of the electronic configuration of the ferrous ion (Fe²⁺). Paramagnetism is a form of magnetism whereby a material is weakly attracted to an externally applied magnetic field. This attraction arises from the presence of unpaired electrons in the material's atoms or ions. When an external magnetic field is applied, the magnetic dipole moments of these unpaired electrons align with the field, resulting in a net positive magnetization.

Electronic Configuration of the Ferrous Ion (Fe²⁺)

The origin of paramagnetism in FeCl₂ is rooted in the electron configuration of the iron cation. A neutral iron (Fe) atom has an atomic number of 26 and the ground state electronic configuration of [Ar] 4s²3d⁶.[2][3]

To form the ferrous ion (Fe²⁺) in ferrous chloride, the neutral iron atom loses the two electrons from its outermost 4s orbital first.[2][4] This results in the electronic configuration for Fe²⁺ being [Ar] 3d⁶ .[2][4]

According to Hund's rule of maximum multiplicity, electrons will fill orbitals of a subshell singly before pairing up. For the 3d⁶ configuration of Fe²⁺, the six d-electrons are distributed among the five d-orbitals, resulting in four unpaired electrons.[4] The presence of these four unpaired electrons is the fundamental reason for the paramagnetic behavior of ferrous chloride.

Quantitative Magnetic Properties

The paramagnetic behavior of ferrous chloride can be quantified through several key parameters, including magnetic susceptibility and its temperature dependence as described by the Curie-Weiss law.

Magnetic Susceptibility (χ)

Magnetic susceptibility is a dimensionless quantity that indicates the degree of magnetization of a material in response to an applied magnetic field. For paramagnetic materials, the susceptibility is positive. Anhydrous ferrous chloride has a molar magnetic susceptibility (χₘ) of +14750 x 10⁻⁶ cm³/mol .[1]

Temperature Dependence and the Curie-Weiss Law

For many paramagnetic materials, including FeCl₂, the magnetic susceptibility is inversely proportional to temperature. This relationship is described by the Curie-Weiss law:

χ = C / (T - θ)

Where:

-

χ is the magnetic susceptibility.

-

C is the material-specific Curie constant.

-

T is the absolute temperature in Kelvin (K).

-

θ is the Weiss constant in Kelvin (K), which represents a measure of the magnetic interactions between adjacent ions.

Studies have shown that FeCl₂ obeys the Curie-Weiss law over a temperature range from 90 K to 300 K, with a Weiss constant θ = 48 K .[5][6] At very low temperatures, the paramagnetic behavior of FeCl₂ transitions to an antiferromagnetic state, characterized by the antiparallel alignment of adjacent electron spins. This transition occurs at the Néel temperature (Tₙ). For anhydrous FeCl₂, Tₙ is approximately 24 K, while for the tetrahydrate form (FeCl₂·4H₂O), the transition occurs at a much lower temperature of about 1.6 K.[7][8]

Summary of Properties

The following tables summarize the key electronic and magnetic properties of ferrous chloride.

Table 1: Magnetic Properties of Ferrous Chloride

| Property | Anhydrous (FeCl₂) | Tetrahydrate (FeCl₂·4H₂O) |

| Molar Mass ( g/mol ) | 126.751[1] | 198.810[1] |

| Molar Magnetic Susceptibility (χₘ) | +14750 x 10⁻⁶ cm³/mol[1] | Data varies with measurement conditions |

| Weiss Constant (θ) | 48 K[5][6] | Not specified |

| Néel Temperature (Tₙ) | ~24 K[8] | ~1.6 K[7] |

Table 2: Electronic Properties of Iron in FeCl₂

| Species | Electronic Configuration | Number of 3d Electrons | Number of Unpaired Electrons |

| Fe (Neutral Atom) | [Ar] 4s² 3d⁶[2] | 6 | 4 |

| Fe²⁺ (Ferrous Ion) | [Ar] 3d⁶[2][4] | 6 | 4[4] |

Experimental Protocols for Characterization

The paramagnetic properties of ferrous chloride are primarily determined using magnetometry techniques and confirmed with spectroscopic methods like Mössbauer spectroscopy.

Magnetometry (SQUID & VSM)

Superconducting Quantum Interference Device (SQUID) and Vibrating Sample Magnetometry (VSM) are powerful techniques used to measure the magnetic moment of a material with high sensitivity.[9][10]

Objective: To measure the magnetic moment (M) of an FeCl₂ sample as a function of temperature (T) and applied magnetic field (H) to determine its magnetic susceptibility and verify the Curie-Weiss law.

Methodology:

-

Sample Preparation: A precisely weighed sample of anhydrous or hydrated FeCl₂ powder (typically 5-20 mg) is encapsulated in a gelatin capsule or other suitable sample holder. The sample's mass and the holder's magnetic properties are carefully recorded.

-

Mounting: The sample holder is mounted onto the magnetometer's sample rod and inserted into the measurement chamber.

-

Temperature-Dependent Measurement (M vs. T):

-

The sample is cooled to the lowest desired temperature (e.g., 2 K) in a zero or very low magnetic field (Zero-Field Cooled, ZFC).

-

A small, constant DC magnetic field (e.g., 100-1000 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is slowly increased from the base temperature to a point well above the expected ordering temperature (e.g., 300 K).

-

The sample is then cooled back down in the same applied field, with the moment being measured again (Field-Cooled, FC).

-

-

Field-Dependent Measurement (M vs. H):

-

The sample is held at a constant temperature in the paramagnetic region (e.g., 100 K).

-

The applied magnetic field is swept from a maximum positive value to a maximum negative value and back (e.g., +5 T to -5 T to +5 T), while the magnetic moment is continuously recorded.

-

-

Data Analysis:

-

The magnetic susceptibility (χ) is calculated from the M vs. T data using the formula χ = M / H.

-

A plot of the inverse susceptibility (1/χ) versus temperature (T) is generated. In the paramagnetic region, this plot should be linear.

-

The Weiss constant (θ) is determined by extrapolating the linear portion of the 1/χ vs. T curve to the temperature axis (where 1/χ = 0).

-

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the local environment of ⁵⁷Fe nuclei. It is highly effective for determining the oxidation state of iron and observing the onset of magnetic ordering.[11][12]

Objective: To confirm the Fe²⁺ oxidation state and to detect the hyperfine field splitting that occurs at the onset of antiferromagnetic ordering below the Néel temperature (Tₙ).

Methodology:

-

Source & Sample: A radioactive ⁵⁷Co source, which decays to ⁵⁷Fe, provides monochromatic gamma rays. The powdered FeCl₂ sample is placed in a cryostat to allow for temperature control.

-

Doppler Modulation: The energy of the incident gamma rays is varied by moving the source relative to the absorber (the FeCl₂ sample) at a controlled velocity, creating a Doppler shift.

-

Data Acquisition: A detector placed behind the sample measures the intensity of transmitted gamma rays as a function of the source velocity.

-

Spectral Analysis (Paramagnetic Region > Tₙ): The spectrum consists of a characteristic quadrupole doublet. The isomer shift (δ) value confirms the +2 oxidation state of iron, and the quadrupole splitting (ΔEₙ) provides information about the local electric field gradient at the iron nucleus.[12]

-

Spectral Analysis (Antiferromagnetic Region < Tₙ): Below the Néel temperature, the doublet splits into a six-line spectrum due to the interaction of the nuclear magnetic moment with the internal hyperfine magnetic field. The magnitude of this splitting is proportional to the ordered magnetic moment on the iron ions.[11]

References

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. byjus.com [byjus.com]

- 4. Iron forms two types of chlorides ferrous chloride (FeCl2) and ferric chl.. [askfilo.com]

- 5. Solved The susceptibility of FeCl2 obeys the Curie–Weiss | Chegg.com [chegg.com]

- 6. Solved The susceptibility of FeCl2 obeys the Curie-Weiss law | Chegg.com [chegg.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. THE MAGNETIC SUSCEPTIBILITY OF FERROUS-CHLORIDE AND MANGANOUS-FLUORIDE - ProQuest [proquest.com]

- 9. SQUID Magnetometry - Henry Royce Institute [royce.ac.uk]

- 10. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Water of Hydration in the Stability of Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron(II) chloride, or ferrous chloride, is a chemical compound with the formula FeCl₂. In its hydrated form, iron(II) chloride tetrahydrate (FeCl₂·4H₂O), it exists as transparent, blue-green monoclinic crystals.[1] This compound serves as a crucial precursor in the synthesis of various iron complexes and materials, acts as a reducing agent in organic synthesis, and is utilized as a flocculating agent in wastewater treatment.[2][3] For researchers, scientists, and professionals in drug development, understanding the stability of FeCl₂·4H₂O is paramount, as its integrity can significantly impact experimental outcomes, product purity, and shelf life.

The four molecules of water of hydration are not merely loosely associated water; they are integral components of the crystal structure and play a definitive role in the compound's overall stability. These water molecules influence its thermal decomposition pathway, its susceptibility to oxidation, and its hygroscopic nature. This guide provides a detailed technical overview of the multifaceted role of this hydration water in the stability of FeCl₂·4H₂O, supported by quantitative data, experimental protocols, and structural visualizations.

Physicochemical Properties of FeCl₂·4H₂O

FeCl₂·4H₂O is a paramagnetic solid that is highly soluble in water, ethanol, and acetic acid, forming pale green solutions.[1][4] It is, however, only slightly soluble in acetone (B3395972) and insoluble in ether.[1] A key characteristic of the tetrahydrate is its deliquescent and hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][5] This property, combined with its sensitivity to air, makes storage and handling critical. The compound is prone to oxidation, especially in the presence of moisture, gradually turning yellowish due to the formation of iron(III) species.[1][6]

Table 1: Physicochemical Properties of Iron(II) Chloride and its Hydrates

| Property | Anhydrous (FeCl₂) | Dihydrate (FeCl₂·2H₂O) | Tetrahydrate (FeCl₂·4H₂O) |

| Molar Mass | 126.751 g/mol [4] | 162.78 g/mol | 198.81 g/mol [4][5] |

| Appearance | White/tan solid[3][4] | White powder[2] | Blue-green monoclinic crystals[1] |

| Density | 3.16 g/cm³[3][4] | 2.39 g/cm³[3][4] | 1.93 g/cm³[1][3][4] |

| Melting Point | 677 °C[3][4] | ~120 °C[3][4] | ~105 °C (decomposes)[3][4] |

| Boiling Point | 1,023 °C[3][4] | N/A | N/A |

| Crystal Structure | Monoclinic[4] | Coordination polymer | Monoclinic, Space Group P2₁/c[2] |

| Solubility in Water | 68.5 g/100 mL (20 °C)[3][4] | Soluble | Soluble[1] |

The Structural Role of Water of Hydration

The stability of FeCl₂·4H₂O is fundamentally linked to its crystal structure, where the water molecules are integral ligands. X-ray diffraction studies have shown that the crystal structure consists of a network of octahedra.[6] In each octahedron, the central iron(II) ion is coordinated to two chloride atoms and four water molecules.[6] This coordination arrangement dictates the compound's geometry and contributes significantly to the stability of the ferrous state.

The water molecules participate in an extensive network of hydrogen bonding within the crystal lattice, further stabilizing the structure. The specific arrangement and bonding of these water molecules are critical; their removal during dehydration leads to a collapse of this structure and a significant change in the compound's properties.

Caption: Coordination of Fe²⁺ in FeCl₂·4H₂O.

Thermal Stability and Dehydration Pathway

The water of hydration directly governs the thermal stability of FeCl₂·4H₂O. Upon heating, the compound does not melt in a conventional sense but undergoes a multi-step decomposition process involving the sequential loss of its water molecules. This process has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Studies have shown that the dehydration occurs in three main steps.[7] The exact temperatures and the number of water molecules lost at each stage can vary depending on the experimental conditions, such as the heating rate and the surrounding atmosphere (e.g., static air versus flowing nitrogen).[7] In a flowing nitrogen atmosphere, complete dehydration is typically observed around 180-183 °C.[7]

Table 2: Thermal Dehydration Steps of FeCl₂·4H₂O

| Dehydration Step | Atmosphere | Temperature Range (°C) | Moles of H₂O Lost | Resulting Product | Reference |

| Step 1 | Static Air | ~60 - 100 | ~2.0 | FeCl₂·2H₂O | [7] |

| Step 2 | Static Air | ~100 - 150 | ~1.1 | ~FeCl₂·H₂O | [7] |

| Step 3 | Static Air | ~150 - 200 | ~1.0 | Anhydrous FeCl₂ | [7] |

| Step 1 | Flowing N₂ | ~50 - 90 | ~2.1 | FeCl₂·2H₂O | [7] |

| Step 2 | Flowing N₂ | ~90 - 140 | Variable (increases with heating rate) | Intermediate Hydrate | [7] |

| Step 3 | Flowing N₂ | ~140 - 185 | Variable (decreases with heating rate) | Anhydrous FeCl₂ | [7] |

Note: The precise stoichiometry of intermediate hydrates can be complex and dependent on conditions.

The removal of water disrupts the crystal lattice, leading to the formation of lower hydrates (dihydrate and monohydrate) before yielding anhydrous FeCl₂.[8] This process is critical to control in applications where the anhydrous form is required, as premature or incomplete dehydration can affect reactivity and purity.

Caption: Stepwise Dehydration of FeCl₂·4H₂O.

Chemical Stability: Oxidation and Hygroscopicity

The water of hydration plays a dual role in the chemical stability of FeCl₂·4H₂O. While integral to the solid-state structure, its presence, particularly in a non-crystalline or surface context, can facilitate oxidation. Ferrous iron (Fe²⁺) is susceptible to oxidation to ferric iron (Fe³⁺), especially in the presence of atmospheric oxygen. This process is often accelerated by moisture.

Upon exposure to air, the blue-green crystals can develop a yellowish or orange-brown appearance.[6][9] This discoloration is evidence of oxidation and the formation of iron(III) oxyhydroxides or other ferric species on the crystal surface.[6] Mössbauer spectroscopy on aged samples has confirmed the presence of Fe³⁺ species, accounting for a small percentage of the total iron, even after a relatively short aging period.[6] The hygroscopic nature of the compound exacerbates this issue, as absorbed atmospheric water provides a medium for the oxidative reaction to occur. Therefore, to maintain the compound's purity and ferrous state, it must be stored in a dry, inert atmosphere.[1]

Caption: Oxidation Pathway of FeCl₂·4H₂O.

Experimental Protocols for Stability Analysis

To fully characterize the stability of FeCl₂·4H₂O, a combination of analytical techniques is employed. Below are generalized protocols for key experiments.

Thermogravimetric Analysis (TGA)

-

Objective: To quantify the loss of hydration water as a function of temperature.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of FeCl₂·4H₂O is placed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Thermal Program: The sample is heated from ambient temperature to approximately 300-400 °C at a controlled linear heating rate (e.g., 5-10 °C/min).[7]

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The distinct steps in the curve correspond to the sequential loss of water molecules.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with dehydration and other phase transitions.

-

Methodology:

-

Sample Preparation: A small, weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., Nitrogen).

-

Thermal Program: The sample and reference are subjected to the same heating program as in TGA (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram shows endothermic peaks corresponding to the energy absorbed during each dehydration step. The area under each peak is proportional to the enthalpy of dehydration.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystal structure of the initial material and the phases formed during decomposition or aging.

-

Methodology:

-

Sample Preparation: A finely ground powder of the sample is mounted on a sample holder. For in-situ studies, a high-temperature stage with atmospheric control is used.

-

Instrument Setup: A diffractometer with a common X-ray source (e.g., Cu Kα) is used. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The peak positions and intensities are compared to reference patterns (e.g., from the ICSD database) to identify the crystalline phases present, such as FeCl₂·4H₂O, FeCl₂·2H₂O, or iron oxides.[6][10]

-

Caption: Workflow for Stability Assessment.

Conclusion

The water of hydration in FeCl₂·4H₂O is far from a passive component. It is a fundamental building block of the crystal lattice, directly dictating the compound's structural, thermal, and chemical stability.

-

Structural Role: The four water molecules act as ligands, completing the octahedral coordination sphere of the iron(II) ion and creating a stable crystalline framework through hydrogen bonding.

-

Thermal Stability: The compound's response to heat is a direct consequence of the energy required to break the coordination and hydrogen bonds, leading to a predictable, stepwise loss of these water molecules.

-

Chemical Stability: The presence of hydration water, particularly on the surface, can facilitate atmospheric oxidation of the labile Fe²⁺ ion to Fe³⁺, compromising the compound's purity and integrity.

For researchers, scientists, and drug development professionals, a thorough understanding of these roles is critical. It informs proper handling and storage procedures—requiring a dry, inert environment—and is essential for interpreting analytical data and ensuring the reliability of FeCl₂·4H₂O as a reagent or precursor in sensitive applications. The stability of this hydrated salt is a clear illustration of the profound impact that waters of crystallization have on the fundamental properties of inorganic compounds.

References

- 1. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]

- 2. Ferrous chloride tetrahydrate | 13478-10-9 [chemicalbook.com]

- 3. Iron (II) Chloride, 4-H2O (500g) - FeCl2 [why.gr]

- 4. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Ferrous chloride tetrahydrate | Cl2Fe.4H2O | CID 16211588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Iron(II) Chloride Tetrahydrate (CAS: 13478-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iron(II) chloride tetrahydrate, a versatile inorganic compound with significant applications in research and development. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its role in chemical synthesis and its biomedical implications.

Core Physicochemical Properties

Iron(II) chloride tetrahydrate, with the chemical formula FeCl₂·4H₂O, is a pale green crystalline solid.[1][2][3] It is the tetrahydrate form of iron(II) chloride and is the most commonly encountered form in laboratory and commercial settings.[4] The compound is highly soluble in water, yielding pale green solutions.[4] It is also soluble in ethanol (B145695) and tetrahydrofuran (B95107) (THF).[1][5]

For the convenience of researchers, the key quantitative properties of iron(II) chloride tetrahydrate are summarized in the table below.

| Property | Value | References |

| CAS Number | 13478-10-9 | [3][5] |

| Molecular Formula | FeCl₂·4H₂O | [3] |

| Molecular Weight | 198.81 g/mol | [2][3] |

| Appearance | Pale green or light green crystalline solid | [1][2] |

| Melting Point | 105-110 °C (with elimination of water of crystallization) | [2][3][4] |

| Density | 1.93 g/cm³ at 20 °C | [1] |

| Bulk Density | ~900 kg/m ³ | [1] |

| Solubility in Water | ~1600 g/L at 10 °C | [1] |

| pH of 100g/L solution | 2.5 at 20 °C | [1][6] |

Applications in Research and Development

Iron(II) chloride tetrahydrate is a valuable precursor and reagent in a multitude of applications, ranging from materials science to potential therapeutic interventions.

Precursor in Nanoparticle Synthesis

A significant application of iron(II) chloride tetrahydrate is in the synthesis of iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄).[1][3] These nanoparticles have garnered considerable attention for their superparamagnetic properties and potential uses in biomedical fields such as drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[2] The co-precipitation method is a widely employed technique for the synthesis of IONPs, utilizing both iron(II) and iron(III) salts.[1][3][5]

Catalyst and Reducing Agent in Organic Synthesis

In the realm of organic chemistry, iron(II) chloride serves as a versatile catalyst and reducing agent.[6][7] It is employed in a variety of organic transformations, including cross-coupling reactions.[4] Its utility as a reducing agent is harnessed in numerous synthetic pathways.[6][7]

Role in Fenton Chemistry and Oxidative Processes

Iron(II) chloride is a key component of Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst that generates highly reactive hydroxyl radicals (•OH).[8] This powerful oxidizing system is utilized in advanced oxidation processes for the degradation of organic pollutants in wastewater.[8] The principles of Fenton chemistry also have significant implications in biological systems, where the generation of reactive oxygen species can play a role in both physiological and pathological processes.[9] While iron is essential for numerous biological functions, its dysregulation and participation in reactions that produce oxidative stress are areas of active investigation in the context of various diseases.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving iron(II) chloride tetrahydrate, compiled from established research protocols.

Synthesis of Iron Oxide Nanoparticles (Co-precipitation Method)

This protocol describes a common method for synthesizing magnetite (Fe₃O₄) nanoparticles.[3][5]

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Ammonium (B1175870) hydroxide (B78521) solution (25%)

-

Deionized water

-

Nitrogen or Argon gas

-

RB Flask

-

Magnetic stirrer with heating option

-

Centrifuge

Procedure:

-

In a 50 ml RB flask, dissolve 0.5 g of Iron(II) chloride tetrahydrate and 1.35 g of Iron(III) chloride hexahydrate in deionized water.[3]

-

Heat the solution to 60°C while stirring under an inert atmosphere (e.g., continuous bubbling of N₂ or Ar gas) to prevent oxidation.[3]

-

After 30 minutes of vigorous stirring to ensure complete dissolution and mixing, rapidly inject 33 ml of 25% ammonium hydroxide solution.[3]

-

Continue stirring at maximum RPM for 2 hours. A black precipitate of Fe₃O₄ nanoparticles will form.[3]

-

After the reaction is complete, separate the black precipitate by filtration or centrifugation.[3]

-

Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and impurities.[3]

-

Dry the resulting black powder for storage and further characterization.

Preparation of a 1M Anoxic Iron(II) Chloride Solution

This protocol is essential for experiments requiring a sterile, oxygen-free solution of iron(II) chloride, often used in microbiology and biochemistry.

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Anoxic, sterile Milli-Q water

-

Anaerobic chamber or glove box

-

Sterile flask

-

Sterile graduated cylinder

-

Sterile filter (0.22 µm)

-

Sterile serum bottle with stopper

Procedure:

-

Work within an anaerobic chamber to prevent oxidation of the iron(II).

-

Weigh 29.82 g of iron(II) chloride tetrahydrate into a sterile flask.

-

Add 100 ml of anoxic, sterile water and stir until the solid is completely dissolved.

-

Transfer the solution to a sterile graduated cylinder and adjust the final volume to 150 ml with anoxic, sterile water.

-

Filter-sterilize the solution using a 0.22 µm filter directly into a sterile serum bottle.

-

Immediately seal the bottle with a sterile stopper.

-

Label the bottle with the contents, concentration, and date of preparation.

Biological Signaling and Drug Development Considerations

While direct involvement of iron(II) chloride tetrahydrate in specific signaling pathways is not extensively documented, the role of iron itself in cellular signaling is profound.[10] Iron is a critical cofactor for numerous enzymes involved in vital processes such as DNA synthesis and repair, cellular respiration, and oxygen transport.[10]

Iron homeostasis is tightly regulated by a complex network of proteins. The liver-produced peptide hepcidin (B1576463) is a key regulator, controlling iron absorption and cellular iron export by inducing the degradation of the iron exporter ferroportin.[10] Dysregulation of iron metabolism is implicated in a variety of diseases, making the modulation of iron-related pathways a target for therapeutic intervention.

For drug development professionals, understanding the potential for iron compounds to induce oxidative stress is crucial. The Fenton reaction, which can be initiated by iron(II), generates highly reactive hydroxyl radicals that can damage cellular components, including lipids, proteins, and nucleic acids.[8][9] Therefore, the formulation and delivery of iron-based therapeutics, such as those for iron-deficiency anemia, are designed to minimize the presence of "labile" or "free" iron that could participate in such damaging reactions.[11] Iron colloid drug products, for instance, are formulated with a carbohydrate shell surrounding an iron oxide core to control the release of iron and enhance its safety profile.[12]

Safety and Handling

Iron(II) chloride tetrahydrate is harmful if swallowed and can cause severe skin burns and eye damage.[13] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[6] The compound is sensitive to air and moisture and can oxidize to iron(III) chloride.[6] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[6]

This technical guide provides a foundational understanding of iron(II) chloride tetrahydrate for its application in scientific research and drug development. For specific applications, further consultation of specialized literature is recommended.

References

- 1. Green Synthesis of Iron Nanoparticles and Their Environmental Applications and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. instanano.com [instanano.com]

- 4. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 5. 4.1. Synthesis of Iron Oxide Nanoparticles [bio-protocol.org]

- 6. neutronco.com [neutronco.com]

- 7. Iron(II) chloride tetrahydrate, 98% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 8. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 9. Fenton chemistry at aqueous interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. youtube.com [youtube.com]

- 13. Ferrous chloride tetrahydrate | Cl2Fe.4H2O | CID 16211588 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Properties of Aqueous Iron(II) Chloride Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of aqueous iron(II) chloride (FeCl2) solutions. Understanding the behavior of iron(II) in aqueous environments is critical for various applications, including pharmaceutical development, industrial catalysis, and environmental chemistry. This document details the key spectroscopic techniques used to characterize these solutions, presents quantitative data in a structured format, and outlines the experimental protocols for each method.

Coordination Chemistry and Speciation in Aqueous Solution

In aqueous solutions, the iron(II) ion does not exist as a simple bare ion. Instead, it is coordinated by water molecules and chloride ions, forming a series of complex species. The equilibrium between these species is highly dependent on the concentration of chloride ions and the temperature of the solution.[1][2]

At low chloride concentrations, the predominant species is the hexaaquairon(II) ion, [Fe(H2O)6]2+.[3][4] As the chloride concentration increases, chloride ions progressively replace the coordinated water molecules. This leads to the formation of various chloro-aqua complexes, including [FeCl(H2O)5]+, [FeCl2(H2O)4]0, and at very high chloride concentrations and elevated temperatures, the tetrahedral [FeCl4]2- complex.[1][4] The coordination can shift from octahedral to tetrahedral with increasing temperature and chloride concentration.[1][2][5]

X-ray Absorption Spectroscopy (XAS) studies have shown that in a 1 molL⁻¹ FeCl2 solution at room temperature, the dominant species is [FeCl(H2O)5]+.[2][6][7] As the concentration increases to 3-4 molL⁻¹, the neutral complex [FeCl2(H2O)4]0 becomes the major species.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Raman study of aqueous solutions of ferric nitrate, ferrous chloride and ferric chloride in the glassy state | Semantic Scholar [semanticscholar.org]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Mechanism of Ferrous Chloride as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous chloride (FeCl₂), a readily available and inexpensive iron(II) salt, serves as a versatile and effective reducing agent in a variety of organic transformations critical to chemical synthesis and drug development. Its utility stems from the favorable thermodynamics of the Fe(II) to Fe(III) oxidation, enabling the reduction of numerous functional groups. This technical guide provides a comprehensive overview of the foundational mechanisms governing the reducing action of ferrous chloride, with a particular focus on single-electron transfer (SET) pathways. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for laboratory and industrial applications.

Core Principles of Ferrous Chloride as a Reductant

The reducing power of ferrous chloride is fundamentally linked to the stable +2 oxidation state of iron and its propensity to oxidize to the +3 state. The standard reduction potential of the Fe³⁺/Fe²⁺ couple is approximately +0.77 V, indicating that Fe²⁺ is a moderately strong reducing agent. This property allows it to donate an electron to a suitable acceptor, an organic substrate, thereby initiating a reduction cascade.

The general principle of ferrous chloride's reducing action can be represented by the following half-reaction:

Fe²⁺ → Fe³⁺ + e⁻

This single-electron transfer is the cornerstone of many reductions mediated by ferrous chloride. The efficiency and pathway of this electron transfer are influenced by several factors, including the solvent, pH, temperature, and the presence of ligands or co-reagents.

Reduction of Nitro Compounds

The reduction of aromatic and aliphatic nitro compounds to their corresponding amines is one of the most well-established and synthetically useful applications of ferrous chloride. This transformation is crucial in the synthesis of anilines, which are key intermediates in the pharmaceutical and dye industries.

Mechanistic Pathway

The reduction of nitro compounds by ferrous chloride is widely believed to proceed through a single-electron transfer (SET) mechanism. The process is initiated by the transfer of an electron from the Fe(II) center to the nitro group of the organic substrate. This generates a nitro radical anion, which then undergoes a series of protonation and further reduction steps to ultimately yield the amine.

The key steps in the reduction of a nitroarene are as follows:

-

Single-Electron Transfer: An electron is transferred from a ferrous ion to the nitroarene, forming a nitroarene radical anion.

-

Protonation and Further Reduction: The radical anion is protonated, and subsequent electron and proton transfers occur, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates.

-

Final Reduction to Amine: The hydroxylamine intermediate is further reduced to the corresponding amine.

Quantitative Data for Nitro Compound Reduction

The following table summarizes representative quantitative data for the reduction of nitro compounds using ferrous chloride, often in conjunction with other reagents.

| Substrate | Co-reagent/Conditions | Product | Yield (%) | Reference |

| Ester Substituted Nitroarenes | NaBH₄, THF, 25-28°C | Corresponding Amines | up to 96% | [1] |

| 1-Nitronaphthalene | Hydrazine monohydrate, 2,2'-bipyridyl, H₂O, 100°C | 1-Naphthylamine | 98% | [2] |

| Nitrobenzene | Iron powder, Acetic acid, Ethanol (B145695), Water, Ultrasonic irradiation | Aniline | High | [3] |

| Various Nitroarenes | Iron powder, Acetic acid | Corresponding Anilines | Good to Excellent | [4] |

Experimental Protocols

Protocol 2.3.1: Selective Reduction of Ester Substituted Nitroarenes with FeCl₂ and NaBH₄ [1]

-

To a stirred solution of the ester-substituted nitroarene (3.8 mmol) in tetrahydrofuran (B95107) (THF, 10 mL), add ferrous chloride (FeCl₂, 3.8 mmol) at room temperature.

-

Under a nitrogen atmosphere, add sodium borohydride (B1222165) (NaBH₄, 9.5 mmol).

-

Stir the resulting solution for 12 hours at 25-28°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2.3.2: Reduction of Nitroarenes with Iron Powder and Acetic Acid [3]

-

Prepare a suspension of the nitroarene (0.961 mmol) in a mixture of glacial acetic acid (2 mL), ethanol (2 mL), and water (1 mL).

-

Add reduced iron powder (5.00 mmol) to the suspension.

-

Expose the resulting suspension to ultrasonic irradiation for 1 hour at 30°C, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate (B1210297) (30 mL).

-

Partition the filtrate with 2M KOH and extract the basic aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Reduction of Other Functional Groups

While the reduction of nitro compounds is a primary application, ferrous chloride can also participate in the reduction of other functional groups, often as part of a catalytic system.

Reduction of Imines

The reduction of imines to amines is a fundamental transformation in organic synthesis. While strong hydride reagents are commonly used, systems involving ferrous chloride have also been reported, typically in a catalytic capacity.

Mechanistic Considerations: In many reported systems, FeCl₂ acts as a catalyst in acceptorless dehydrogenation of amines to imines, which is the reverse reaction. However, in the context of reduction, FeCl₂ can be part of a catalytic system where it facilitates the activation of a primary reducing agent or participates in a radical pathway.[2]

References

An In-depth Technical Guide to the Discovery and History of Iron(II) Chloride Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron(II) chloride, historically known as ferrous chloride, has a rich history intertwined with the evolution of modern chemistry. Its story is not one of a single moment of discovery but rather a gradual understanding of its nature, properties, and the distinction from its higher oxidation state counterpart, iron(III) chloride. This guide delves into the historical context of its identification, the development of its nomenclature, and the progression of its synthesis and analytical characterization. We will explore key experimental protocols from a historical and modern perspective, present quantitative data in a structured format, and visualize the logical progression of its scientific understanding.

The Historical Trajectory of Iron(II) Chloride: From Alchemical Roots to Modern Understanding

The direct "discovery" of iron(II) chloride cannot be attributed to a single individual or a specific date. Its existence was likely observed for centuries in various alchemical and early chemical preparations involving the reaction of iron with acidic solutions. However, the true understanding of its chemical identity awaited the development of fundamental chemical principles.

The 18th century saw chemists begin to differentiate between various metallic salts, though the concept of distinct oxidation states was not yet formulated. It was the pioneering work of Jöns Jacob Berzelius in the early 19th century that laid the groundwork for a systematic chemical nomenclature. Berzelius introduced the use of Latin-derived symbols for elements, such as 'Fe' for ferrum (iron), and developed a system to denote the proportions of elements in a compound.

The key conceptual leap was the recognition of iron's variable valencies. The terms "ferrous" and "ferric" were introduced to differentiate between what we now know as the +2 and +3 oxidation states of iron, respectively. This distinction was crucial for understanding the different properties and reactions of iron chlorides.

The Evolution of Nomenclature

The naming convention for iron compounds provides a clear window into the developing understanding of their chemistry.

| Historical Term | Modern IUPAC Name | Oxidation State of Iron |

| Ferrous Chloride | Iron(II) Chloride | +2 |

| Ferric Chloride | Iron(III) Chloride | +3 |

This evolution in nomenclature reflects the shift from a descriptive, property-based naming system to a systematic one based on the fundamental concept of oxidation states.

Physicochemical Properties of Iron(II) Chloride

Iron(II) chloride exists in both anhydrous (FeCl₂) and hydrated forms, with the tetrahydrate (FeCl₂·4H₂O) being the most common.

| Property | Anhydrous Iron(II) Chloride (FeCl₂) | Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O) |

| Molar Mass | 126.75 g/mol | 198.81 g/mol |

| Appearance | White to off-white solid | Pale green crystalline solid |

| Melting Point | 677 °C | 105 °C |

| Boiling Point | 1,023 °C | Decomposes |

| Solubility in Water (20°C) | 68.5 g/100 mL | Highly soluble |

| Crystal Structure | Cadmium chloride structure (rhombohedral) | Monoclinic |

Synthesis of Iron(II) Chloride: Historical and Modern Protocols

The preparation of iron(II) chloride has evolved from simple laboratory methods to large-scale industrial processes.

Early Synthesis: Reaction of Iron with Hydrochloric Acid

One of the earliest and most straightforward methods for producing iron(II) chloride is the direct reaction of metallic iron with hydrochloric acid.

Experimental Protocol:

-

Reactants: Iron filings or powder and a solution of hydrochloric acid.

-

Procedure: a. Add excess iron filings to a flask containing hydrochloric acid. The excess iron ensures that any iron(III) formed is reduced back to iron(II). b. The reaction proceeds with the evolution of hydrogen gas: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g). c. The resulting pale green solution is filtered to remove unreacted iron and any impurities. d. To obtain the hydrated crystals (FeCl₂·4H₂O), the solution is carefully evaporated. e. Preparation of the anhydrous salt requires heating the hydrate (B1144303) in a vacuum to prevent oxidation.

Early laboratory synthesis of hydrated iron(II) chloride.

Reduction of Iron(III) Chloride

Another common laboratory preparation involves the reduction of iron(III) chloride.

Experimental Protocol:

-

Reactants: Anhydrous iron(III) chloride and a reducing agent such as iron powder or chlorobenzene.

-

Procedure (with iron powder): a. A solution of iron(III) chloride in a suitable solvent (e.g., water or ethanol) is prepared. b. Iron powder is added to the solution. c. The mixture is heated, and the reduction reaction occurs: 2FeCl₃ + Fe → 3FeCl₂. d. The resulting solution is filtered and crystallized as described previously.

Synthesis of iron(II) chloride via reduction of iron(III) chloride.

Analytical Characterization: Distinguishing Ferrous from Ferric

The development of analytical methods to distinguish and quantify ferrous (Fe²⁺) and ferric (Fe³⁺) ions was a significant milestone in inorganic analysis.

Qualitative Analysis

Early qualitative tests relied on the distinct color changes of iron(II) and iron(III) ions in the presence of certain reagents.

| Reagent | Observation with Iron(II) Chloride | Observation with Iron(III) Chloride |

| Potassium hexacyanoferrate(III) | Dark blue precipitate (Turnbull's blue) | Brown solution |

| Potassium thiocyanate | No significant color change | Blood-red coloration |

| Ammonium (B1175870) hydroxide (B78521) | Greenish-white precipitate of Fe(OH)₂ | Reddish-brown precipitate of Fe(OH)₃ |

Quantitative Analysis

The 19th and early 20th centuries saw the development of robust quantitative methods for iron analysis.

Principle: The iron in a sample is precipitated as an insoluble compound, which is then isolated, dried, and weighed. The mass of the precipitate is used to calculate the amount of iron in the original sample.

Experimental Protocol (Gravimetric Determination of Iron as Fe₂O₃):

-

Sample Preparation: A known mass of the iron(II) chloride sample is dissolved in water.

-

Oxidation: The iron(II) is oxidized to iron(III) using an oxidizing agent like nitric acid.

-

Precipitation: A slight excess of ammonium hydroxide is added to precipitate hydrated iron(III) oxide (Fe₂O₃·nH₂O).

-

Digestion: The precipitate is heated in the mother liquor to promote the formation of larger, more easily filterable particles.

-

Filtration and Washing: The precipitate is collected on ashless filter paper and washed with a dilute ammonium nitrate (B79036) solution to remove impurities.

-

Ignition: The precipitate and filter paper are heated to a high temperature (e.g., 900 °C) in a crucible to convert the hydrated oxide to anhydrous ferric oxide (Fe₂O₃).

-

Weighing: The crucible containing the Fe₂O₃ is cooled in a desiccator and weighed. The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The mass of iron in the original sample is calculated from the mass of the Fe₂O₃.

Methodological & Application

Application Notes and Protocols for the Use of Iron(II) Chloride in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Iron(II) chloride (FeCl₂), also known as ferrous chloride, is an increasingly popular reagent and catalyst in organic synthesis. Its appeal stems from its low cost, low toxicity, and environmental benignity compared to many traditional transition metal catalysts like palladium and ruthenium.[1][2] Iron's versatile redox chemistry allows it to participate in a wide range of transformations, including cross-coupling reactions, reductions, and rearrangements.[2][3][4] These application notes provide detailed protocols for two common applications of iron(II) chloride and related iron compounds in organic synthesis: the reduction of aromatic nitro compounds and iron-catalyzed cross-coupling reactions.

Reduction of Aromatic Nitro Compounds to Anilines

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, as anilines are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. While various methods exist, the use of iron powder in the presence of an acid or an ammonium (B1175870) salt is a classic, efficient, and cost-effective approach.[5][6][7]

Experimental Protocol: Reduction of a Nitroarene using Iron Powder and Acetic Acid

This protocol is a general procedure for the reduction of an aromatic nitro compound to the corresponding aniline (B41778) using iron powder in a mixture of acetic acid, ethanol (B145695), and water.[8]

Materials:

-

Aromatic nitro compound (1.0 eq)

-

Iron powder (reduced, ~325 mesh) (5.0 eq)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

2M Potassium hydroxide (B78521) (KOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-